molecular formula C16H20N2OS B5305302 N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide

N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide

Cat. No. B5305302
M. Wt: 288.4 g/mol
InChI Key: VZFHRVBZFWNXKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide, also known as THIP, is a synthetic compound that belongs to the class of drugs called GABA receptor agonists. It was first synthesized in the 1960s and has since been used in scientific research to study the role of GABA receptors in the brain.

Mechanism of Action

N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide acts as a positive allosteric modulator of GABA receptors. It enhances the activity of GABA by binding to a specific site on the receptor, which increases the affinity of GABA for its binding site. This results in an increase in the opening of chloride ion channels, which leads to hyperpolarization of the neuron and a decrease in neuronal activity.
Biochemical and Physiological Effects:
N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which is thought to be responsible for its anxiolytic and sedative effects. N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide has also been shown to increase the activity of the parasympathetic nervous system, which is responsible for the "rest and digest" response in the body.

Advantages and Limitations for Lab Experiments

N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide has a number of advantages for use in lab experiments. It has a high affinity for GABA receptors and is selective for certain subtypes of the receptor. This makes it a valuable tool for studying the effects of GABA on specific neuronal populations. However, N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide also has some limitations. It has a short half-life in the body, which means it must be administered frequently to maintain its effects. It also has a narrow therapeutic window, which means that it can be toxic at higher doses.

Future Directions

There are a number of future directions for research on N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide. One area of interest is the development of more selective agonists for specific subtypes of GABA receptors. Another area of interest is the use of N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide in the treatment of neurological disorders such as epilepsy and anxiety disorders. Additionally, research is needed to better understand the long-term effects of N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide on neuronal activity and behavior.

Synthesis Methods

The synthesis of N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide involves the reaction of 3-thiophenecarboxylic acid with diethylamine, followed by the addition of 4-chloromethylpyridine. The resulting compound is then treated with methyl iodide to yield N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide. The synthesis method has been well-established and is widely used in the scientific community.

Scientific Research Applications

N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide has been used extensively in scientific research to study the role of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. N,4-diethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide acts as an agonist of GABA receptors, which means it enhances the activity of GABA in the brain. This makes it a valuable tool for studying the effects of GABA on neuronal activity and behavior.

properties

IUPAC Name

N,4-diethyl-5-methyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-4-14-12(3)20-11-15(14)16(19)18(5-2)10-13-6-8-17-9-7-13/h6-9,11H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFHRVBZFWNXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)N(CC)CC2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,4-diethyl-5-methyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide

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